1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)-
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Overview
Description
1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- typically involves the condensation of 1,3-diketones with hydrazine, followed by the introduction of the trichloroethenyl group. One common method is the Knorr-type reaction, where acetylacetone reacts with hydrazine to form 3,5-dimethylpyrazole. The trichloroethenyl group is then introduced through a subsequent reaction with trichloroethylene under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through recrystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
1,5-Dimethylpyrazole: Lacks the trichloroethenyl group, making it less reactive in certain substitution reactions.
3,5-Dimethylpyrazole: Similar structure but different substitution pattern, leading to distinct chemical properties.
1,3,5-Trimethylpyrazole: Contains an additional methyl group, affecting its reactivity and applications
Uniqueness: 1H-Pyrazole, 1,5-dimethyl-4-(trichloroethenyl)- is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61514-51-0 |
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Molecular Formula |
C7H7Cl3N2 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,5-dimethyl-4-(1,2,2-trichloroethenyl)pyrazole |
InChI |
InChI=1S/C7H7Cl3N2/c1-4-5(3-11-12(4)2)6(8)7(9)10/h3H,1-2H3 |
InChI Key |
FXPNVFTXXCVADS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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